molecular formula C6H6O B6272003 1-cyclopropylprop-2-yn-1-one CAS No. 1088610-48-3

1-cyclopropylprop-2-yn-1-one

Cat. No. B6272003
CAS RN: 1088610-48-3
M. Wt: 94.11 g/mol
InChI Key: RFHBCIDPRWPKLF-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-yn-1-one (CPPO) is an organic compound belonging to the class of cyclopropylalkynes. It is a colorless liquid with a boiling point of 58°C and a melting point of -73°C. CPPO has a wide range of applications in organic synthesis, medicinal chemistry and materials science. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals and dyes.

Mechanism of Action

1-cyclopropylprop-2-yn-1-one is a versatile building block for the synthesis of a variety of compounds. It is a highly reactive compound and can undergo a variety of reactions, such as nucleophilic substitution, addition, elimination, and cyclization reactions. The reactivity of this compound is due to the presence of a highly strained cyclopropane ring, which can be easily broken and reformed. The reactivity of this compound is also due to the presence of the electron-withdrawing group, which can stabilize the intermediate cationic species.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This compound has also been found to have anti-inflammatory and anti-microbial activity. In addition, this compound has been found to have antifungal activity and has been studied for its potential use in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

1-cyclopropylprop-2-yn-1-one is a versatile and highly reactive compound, making it an ideal starting material for organic synthesis. It can be easily synthesized and is readily available in a variety of forms. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a highly reactive compound and can be dangerous if not handled properly. It should be handled with caution and only used in well-ventilated areas.

Future Directions

The use of 1-cyclopropylprop-2-yn-1-one in organic synthesis and medicinal chemistry is likely to continue to grow in the future. It can be used in the synthesis of various heterocyclic compounds, polymers, and natural products. In addition, this compound can be used to synthesize compounds with anti-inflammatory, anti-microbial, and antifungal activity. Finally, this compound can be used in the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

1-cyclopropylprop-2-yn-1-one can be synthesized from 1,2-dichloropropane and sodium azide in the presence of acetic anhydride. The reaction proceeds through a nucleophilic substitution reaction, producing this compound as the major product. The reaction is carried out in a solvent system of acetonitrile and 1,2-dichloroethane. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 bar.

Scientific Research Applications

1-cyclopropylprop-2-yn-1-one has been used extensively in scientific research for the synthesis of various compounds, such as pharmaceuticals, agrochemicals and dyes. It has also been used as a starting material for the synthesis of various natural products and bioactive compounds. This compound has been used in the synthesis of a variety of heterocyclic compounds, including cyclopropyl amines, cyclopropyl sulfonamides, cyclopropyl sulfoxides, and cyclopropyl sulfones. It has also been used in the synthesis of polymers, such as polyethylene and polypropylene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-cyclopropylprop-2-yn-1-one can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylacetylene", "Propargyl alcohol", "Acetic acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopropylacetylene is reacted with propargyl alcohol in the presence of acetic acid to form 1-cyclopropyl-3-hydroxybut-1-yne.", "Step 2: The hydroxy group in 1-cyclopropyl-3-hydroxybut-1-yne is then deprotonated using sodium hydroxide to form the corresponding alkoxide.", "Step 3: The alkoxide is then treated with acetic acid to form the corresponding acetate ester.", "Step 4: The acetate ester is then hydrolyzed using aqueous sodium hydroxide to form 1-cyclopropyl-3-hydroxybut-1-ene.", "Step 5: The hydroxy group in 1-cyclopropyl-3-hydroxybut-1-ene is then oxidized using sodium chlorite to form 1-cyclopropyl-3-ketobut-1-ene.", "Step 6: The ketone group in 1-cyclopropyl-3-ketobut-1-ene is then reduced using sodium borohydride to form 1-cyclopropylprop-2-yn-1-ol.", "Step 7: The alcohol group in 1-cyclopropylprop-2-yn-1-ol is then dehydrated using sulfuric acid to form 1-cyclopropylprop-2-yn-1-one.", "Step 8: The crude product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

1088610-48-3

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

1-cyclopropylprop-2-yn-1-one

InChI

InChI=1S/C6H6O/c1-2-6(7)5-3-4-5/h1,5H,3-4H2

InChI Key

RFHBCIDPRWPKLF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CC1

Purity

95

Origin of Product

United States

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